molecular formula C20H14BrN3O3S B2555841 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865175-16-2

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2555841
CAS RN: 865175-16-2
M. Wt: 456.31
InChI Key: JILOAOYVUUQATL-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14BrN3O3S and its molecular weight is 456.31. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, such as N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethyl-formamide (DMF), and N-methylformamide (Mh4F), have been extensively studied for their biological effects. These chemicals are commercially significant and have seen an increase in information regarding the biological consequences of human exposure. They exhibit a range of biological responses, which vary both qualitatively and quantitatively. The data are reviewed individually for each chemical, considering their specific biological responses and usage or proposed usage. Additionally, recent advancements have expanded our understanding of the environmental toxicology of these materials (Kennedy, 2001).

Synthetic Procedures to Access Benzazoles

Benzazoles and their derivatives, including 2-guanidinobenzazoles (2GBZs), are of high interest in medicinal chemistry due to their diverse biological activities and clinical applications. The synthetic chemists are particularly interested in compounds with the guanidine moiety, as they could modify the biological activity of these heterocycles. The review highlights the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents and summarizes the current knowledge on their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. It also discusses the synthetic approaches to 2GBZs with various modifications and functionalizations (Rosales-Hernández et al., 2022).

Role of Nitazoxanide in Disease Treatment and Management

Nitazoxanide (NTZ) is an orally active drug widely used for various infectious conditions and diseases. It exhibits a wide range of applications such as antiprotozoal, anthelmintic, and antiviral against types of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. NTZ's activity is attributed to the interference with pyruvate-ferredoxin oxidoreductase (PFOR), an enzyme that catalyzes the electron transfer reaction in anaerobiotic energy metabolism. Clinical trials have suggested NTZ's potential use in treating conditions like cryptosporidiosis, hepatitis B, hepatitis C, ovarian cancer, and viral infections (Bharti et al., 2021).

properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILOAOYVUUQATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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